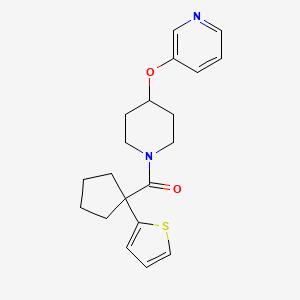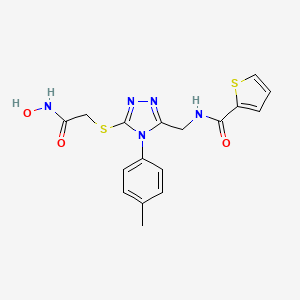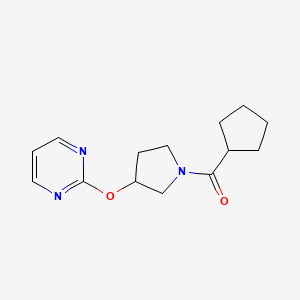
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, also known as DPMP, is a purine derivative that has been extensively studied for its potential applications in scientific research. DPMP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione acts as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This results in increased activity of the nervous system, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione has also been shown to have potential neuroprotective effects, protecting against oxidative stress and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione in lab experiments is its specificity for adenosine receptors, allowing for targeted investigation of the effects of adenosine on physiological processes. However, one limitation of 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione is its relatively short half-life, which can make it difficult to maintain consistent levels of 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione in experiments over extended periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research involving 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, including investigating its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to investigate the mechanisms underlying 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione's neuroprotective effects, as well as its potential applications in other areas of scientific research.
Synthesemethoden
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione can be synthesized using a variety of methods, including the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and ethylene glycol in the presence of potassium carbonate. Another method involves the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and formaldehyde in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione has been used in a variety of scientific research applications, including as a tool for studying the effects of adenosine receptors on the nervous system. 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-4-6-17-8-9(14-11(17)13-5-7-18)15(2)12(20)16(3)10(8)19/h18H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKADICHIBBILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Hydroxyethyl)amino]-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)





![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)

